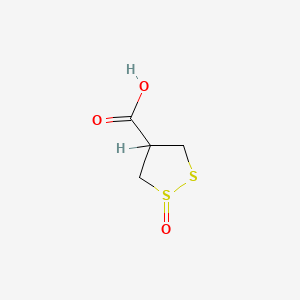

1,2-Dithiolane-4-carboxylic acid, 1-oxide

Description

Overview of 1,2-Dithiolane (B1197483) Heterocycles in Biological Systems

1,2-Dithiolane is a five-membered ring structure containing a disulfide bond, a feature that imparts significant chemical reactivity and biological activity. This heterocyclic system is found in a variety of natural products and plays a crucial role in numerous biochemical processes. The inherent strain in the five-membered ring makes the disulfide bond susceptible to cleavage and participation in thiol-disulfide exchange reactions, a fundamental process in cellular redox homeostasis.

One of the most well-known 1,2-dithiolane-containing compounds is lipoic acid, a vital cofactor in aerobic metabolism. The biological significance of the 1,2-dithiolane ring is often associated with its interaction with thiol-containing molecules, such as glutathione (B108866) and cysteine residues in proteins. In recent years, derivatives of 1,2-dithiolane have been investigated for their potential as inhibitors of thioredoxin reductase, an enzyme often overexpressed in cancer cells. nih.gov

Nomenclature and Structural Characteristics of 1,2-Dithiolane-4-carboxylic acid, 1-oxide

The systematic IUPAC name for this compound is 1-oxodithiolane-4-carboxylic acid. nih.gov It is also known by the synonym Asparagusic acid syn-S-oxide. nih.gov The core structure is a 1,2-dithiolane ring, which is a five-membered heterocycle containing two adjacent sulfur atoms. A carboxylic acid group is attached to the fourth carbon of this ring. The defining feature of this specific compound is the presence of a single oxygen atom bonded to one of the sulfur atoms, forming a sulfoxide (B87167).

The molecular formula of this compound is C₄H₆O₃S₂. nih.gov The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the possibility of stereoisomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆O₃S₂ | nih.gov |

| Molecular Weight | 166.2 g/mol | nih.gov |

| IUPAC Name | 1-oxodithiolane-4-carboxylic acid | nih.gov |

| CAS Number | 3083-96-3 | nih.gov |

Historical Perspective on 1,2-Dithiolane-4-carboxylic acid Research

The history of this compound is intrinsically linked to the study of its parent compound, asparagusic acid (1,2-Dithiolane-4-carboxylic acid). The characteristic odor of urine after consuming asparagus has been a subject of anecdotal and scientific interest for centuries. wikipedia.org The quest to identify the compound responsible for this phenomenon led to the isolation and characterization of asparagusic acid.

Synthetic work has confirmed the relative ease with which asparagusic acid can be oxidized to yield S-oxides of the dithiolane ring. wikipedia.org While the initial focus of research was on asparagusic acid and its role as the precursor to the volatile sulfur compounds found in urine, subsequent interest has turned to the biological activities of the parent compound and its derivatives. A 2021 study investigating the interaction of various dithiolane derivatives with angiotensin-converting enzyme-2 (ACE-2) found that the S-oxide derivative of asparagusic acid significantly reinforces the protein interaction compared to the parent compound. nih.gov This suggests that the oxidation of the sulfur atom may play a role in modulating the biological activity of these molecules. However, a comprehensive historical timeline specifically detailing the discovery and subsequent research on this compound is not extensively documented, with much of the focus remaining on its more famous precursor.

| Year | Discovery/Event | Significance |

|---|---|---|

| 1956 | A laboratory synthesis of 1,2-dithiolane-4-carboxylic acid (asparagusic acid) is developed. | Enabled further study of the compound's chemical and biological properties. |

| 1972 | 1,2-dithiolane-4-carboxylic acid is officially recognized as a natural compound from asparagus. | Solidified its identity as a key component of this vegetable. |

| 2021 | A study shows that the S-oxide derivative of asparagusic acid enhances binding to ACE-2. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-oxodithiolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S2/c5-4(6)3-1-8-9(7)2-3/h3H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCDMZVXQHXDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953031 | |

| Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-96-3 | |

| Record name | 1,2-Dithiolane-4-carboxylic acid, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation

Distribution in Biological Sources, including Asparagus officinalis

1,2-Dithiolane-4-carboxylic acid, 1-oxide, in its various forms, has been identified in the aerial parts of Asparagus officinalis. While the parent compound, asparagusic acid (1,2-Dithiolane-4-carboxylic acid), is considered unique to asparagus, its S-oxide derivatives are also part of the plant's natural chemistry. Research has confirmed the presence of the syn and anti S-oxide methyl esters of asparagusic acid in this plant.

The distribution of these compounds can vary within the plant. For instance, asparagusic acid and its derivatives are known to be in higher concentrations in the rapidly growing tips of the asparagus spears. This localization is thought to play a role in the plant's defense mechanisms and growth processes. While the primary documented source of this compound is Asparagus officinalis, the broader distribution of 1,2-dithiolane (B1197483) compounds in nature is extensive, being found in various plants and animals.

Below is a table summarizing the known distribution of this compound and its related compounds.

| Compound | Biological Source | Plant Part |

| This compound | Asparagus officinalis | Aerial parts |

| Asparagusic acid anti-S-oxide methyl ester | Asparagus officinalis | Aerial parts |

| Asparagusic acid syn-S-oxide methyl ester | Asparagus officinalis | Aerial parts |

| Asparagusic acid | Asparagus officinalis | Spears (especially tips) |

Methodologies for Isolation from Natural Matrices

The isolation of this compound and its derivatives from natural sources involves multi-step extraction and chromatographic techniques. A notable method for isolating the methyl esters of this compound from the aerial parts of Asparagus officinalis has been documented.

The general procedure involves the following key steps:

Extraction: The plant material is first extracted with a solvent such as methanol (B129727). This is followed by partitioning the methanol extract with a solvent of different polarity, like ethyl acetate, to create an ethyl acetate-soluble fraction where the compounds of interest are concentrated.

Chromatographic Fractionation: The resulting extract is then subjected to chromatographic separation. This is a critical step to isolate the specific compounds from the complex mixture. Techniques such as column chromatography are employed, often guided by a bioassay to track the desired compounds through the fractionation process. For instance, the inhibition of cyclooxygenase-2 has been used as a bioassay to guide the separation.

Structural Elucidation: Once isolated, the chemical structures of the compounds are determined using spectroscopic methods. One-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and NOESY, are essential for confirming the identity and stereochemistry of the isolated molecules.

The table below outlines the key stages in the isolation of the methyl esters of this compound from Asparagus officinalis.

| Step | Technique/Solvent | Purpose |

| 1. Initial Extraction | Methanol | To extract a broad range of compounds from the plant material. |

| 2. Fractionation | Ethyl acetate | To create a fraction enriched with the target compounds. |

| 3. Separation | Chromatographic fractionation | To isolate individual compounds from the extract. |

| 4. Identification | 1D and 2D NMR spectroscopy | To determine the precise chemical structure of the isolated compounds. |

Synthetic Methodologies and Chemical Reactions

Chemical Synthesis of 1,2-Dithiolane-4-carboxylic acid (Asparagusic Acid)

The synthesis of Asparagusic acid, a naturally occurring organosulfur compound, has been achieved through several distinct routes. These methods often involve the formation of its reduced dithiol form, dihydroasparagusic acid, as a key intermediate.

Oxidative Cyclization Routes from Dithiols

A common strategy for forming the characteristic five-membered disulfide ring of asparagusic acid is the oxidative cyclization of its dithiol precursor, β,β'-dimercaptoisobutyric acid, also known as dihydroasparagusic acid (DHAA). wikipedia.orgresearchgate.net This transformation involves the formation of a sulfur-sulfur bond from the two thiol groups. Various oxidizing agents and conditions have been successfully employed for this cyclization.

Key oxidative methods include:

Air Oxidation: Dihydroasparagusic acid can be effectively cyclized by oxidation with air. tandfonline.com

Dimethyl Sulfoxide (B87167) (DMSO): Oxidation using hot dimethyl sulfoxide serves as an effective method to yield asparagusic acid from the dithiol intermediate. wikipedia.org

Oxygen: Direct oxidation with oxygen has also been utilized to prepare 1,2-Dithiolane-4-carboxylic acid from the corresponding mercaptan without the need for intermediate isolation. scispace.com

Iodine: In the synthesis of related 1,2-dithiolane (B1197483) structures, an aqueous solution of iodine has been used to facilitate the oxidative cyclization of dithiol precursors. acs.org

These methods highlight the propensity of the 1,3-dithiol system to form a cyclic disulfide under oxidizing conditions.

Approaches from Dibromide Precursors and Dihydroasparagusic Acid Intermediates

The synthesis of asparagusic acid frequently commences with halide precursors, which are converted into the crucial dihydroasparagusic acid (DHAA) intermediate. nih.govresearchgate.net A well-established method starts from a diethyl malonate derivative. wikipedia.org This starting material is treated with hydroiodic acid, leading to the formation of β,β'-diiodoisobutyric acid after decarboxylation and ester hydrolysis. wikipedia.org

The subsequent step involves the introduction of sulfur to replace the halide atoms. The di-iodo compound is reacted with a sulfur-containing nucleophile to form the dithiol, DHAA. wikipedia.orgscispace.com This intermediate is then oxidized, as described in the previous section, to afford the final product, asparagusic acid. wikipedia.orgnih.govresearchgate.net This two-step sequence involving the generation of a 1,3-dithiol followed by oxidation is a conventional approach for synthesizing 1,2-dithiolanes. nih.gov

| Starting Material | Key Intermediate(s) | Final Product | Reference |

|---|---|---|---|

| Diethyl bis(hydroxymethyl)malonate | β,β'-diiodoisobutyric acid, Dihydroasparagusic acid | 1,2-Dithiolane-4-carboxylic acid | wikipedia.org |

| Dibromide Precursor | Dihydroasparagusic acid (DHAA) | 1,2-Dithiolane-4-carboxylic acid | nih.gov |

Utilization of Organosulfur Reagents and Catalysts in Synthesis

The introduction of sulfur atoms into the molecular framework is a critical step in the synthesis of asparagusic acid. Various organosulfur reagents have been employed to convert dihalide precursors into dithiols. For instance, sodium trithiocarbonate (B1256668) (Na₂CS₃) is used to produce dihydroasparagusic acid from β,β'-diiodoisobutyric acid, which is then treated with sulfuric acid. wikipedia.org Other sulfur derivatives, such as potassium thioacetate, have also been successfully utilized for the installation of the two thiol groups. researchgate.netscispace.com

In addition to stoichiometric reagents, catalytic systems have been explored. For example, the synthesis of asparagusic acid has been reported in the presence of piperidinium (B107235) tetrathiotungstate. researchgate.net Another approach involves the reaction of phosphorus ylides with elemental sulfur, which can lead to the formation of 1,2-dithiolanes. researchgate.net

Synthesis of 1,2-Dithiolane-4-carboxylic acid, 1-oxide (Sulfoxide Formation)

The oxidation of the disulfide bond in asparagusic acid leads to the formation of its corresponding S-oxides. wikipedia.org The synthesis of this compound, a thiolsulfinate, can be achieved through selective oxidation protocols.

Selective Oxidation Protocols, e.g., with Peroxides

The conversion of disulfides to thiolsulfinates is most commonly achieved through oxidation. Synthetic work has confirmed the relative ease with which asparagusic acid can be oxidized to yield S-oxides of the dithiolane ring. wikipedia.org Hydrogen peroxide is a common oxidant for this transformation, often used in conjunction with a catalyst. mdpi.com

While uncatalyzed hydrogen peroxide reacts slowly with disulfides, its efficacy is greatly enhanced by various catalysts. mdpi.com Catalytic systems for the oxidation of disulfides to thiolsulfinates include:

Cyclic seleninate esters mdpi.com

Vanadium catalysts mdpi.com

Rhenium catalysts mdpi.com

Molybdenum catalysts mdpi.com

Tungstic acid catalysts mdpi.com

The use of one equivalent of the peroxide can help suppress overoxidation to the thiolsulfonate. mdpi.com A molecular docking study also noted that the S-oxide derivative of asparagusic acid reinforces its interaction with the ACE2 protein compared to the non-oxidized form. nih.gov

Electrochemical Synthesis of 1,2-Dithiolane 1-oxides from Substituted 1,3-Dithianes

An alternative and selective method for synthesizing 4-substituted 1,2-dithiolane 1-oxides involves the electrochemical oxidation of substituted 1,3-dithianes. acs.orgarizona.edu This electrosynthesis is performed via controlled potential oxidation in wet acetonitrile (B52724) within an undivided electrochemical cell, yielding the desired sulfoxides in good yields. acs.orgarizona.edu

The starting materials for this process are typically 5-substituted 2-tert-butyl-1,3-dithianes. arizona.edu The platinum anode used in the electrolysis can sometimes become passive due to the adsorption of sulfur-containing compounds, but this has been identified as a solvable issue. acs.orgarizona.edu This electrochemical approach offers a direct route to the 1,2-dithiolane 1-oxide ring system from a different class of sulfur heterocycles. acs.org

| Method | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Chemical Oxidation | 1,2-Dithiolane-4-carboxylic acid | Hydrogen Peroxide, Catalyst (e.g., cyclic seleninate ester) | This compound | mdpi.com |

| Electrochemical Synthesis | 5-substituted 2-tert-butyl-1,3-dithianes | Controlled potential oxidation, wet acetonitrile, platinum anode | 4-substituted 1,2-Dithiolane 1-oxides | acs.orgarizona.edu |

Chemical Reactivity of the 1,2-Dithiolane Moiety and Carboxylic Acid Group

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also influence one another.

The 1,2-dithiolane ring is inherently strained, making it susceptible to ring-opening reactions initiated by various reagents. This reactivity is a cornerstone of its chemical behavior. While specific studies on the 1-oxide derivative are not abundant, the general principles of dithiolane chemistry suggest that nucleophilic attack is a primary pathway for ring cleavage.

Ring-expansion reactions of the 1,2-dithiolane system have been observed, for instance, in the reaction of substituted 1,2-dithiolanes with lithium butyl acetylenide, which leads to ring-opened intermediates that can subsequently cyclize to form larger heterocyclic systems. However, specific examples involving this compound in ring-expansion reactions are not extensively documented in the available literature.

The sulfur atoms of the 1,2-dithiolane ring are electrophilic centers that can be attacked by a variety of nucleophiles, leading to the scission of the disulfide bond. For the parent 1,2-dithiolane-4-carboxylic acid, nucleophiles such as those derived from alkyl lithium, Grignard reagents, and cyanide ion are known to initiate ring-opening.

The presence of the sulfoxide group in this compound is expected to enhance the electrophilicity of the adjacent sulfur atom, potentially making it more susceptible to nucleophilic attack. However, the sulfoxide oxygen may also present steric hindrance, influencing the regioselectivity of the attack. Detailed mechanistic studies on the reactions of this compound with strong carbon-based nucleophiles like alkyl lithium and Grignard reagents are not widely available. It is plausible that these reagents would preferentially attack the sulfur atom of the S-S(O) bond, leading to ring-opened products.

The carboxylic acid group of this compound offers a versatile handle for a range of derivatization reactions, allowing for the synthesis of a library of related compounds. Standard organic transformations can be employed to modify this functional group.

Esterification and Amide Coupling Reactions:

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC) | Ester derivatives |

| Amide Coupling | Amine, Coupling agents (e.g., HBTU, DIPEA) in a suitable solvent (e.g., DMF) | Amide derivatives |

A study on the synthesis of various N-substituted carboxamides of the parent 1,2-dithiolane-4-carboxylic acid (asparagusic acid) has been reported, demonstrating the feasibility of these transformations. For instance, coupling with various amines in the presence of reagents like HBTU and DIPEA in DMF has been shown to produce the corresponding amides in moderate to good yields nih.gov. These methodologies are expected to be applicable to the 1-oxide derivative as well.

The sulfur atoms in the 1,2-dithiolane ring can exist in various oxidation states, leading to a rich redox chemistry. The interconversion between the dithiolane, its reduced dithiol form, and its oxidized sulfoxide and sulfone forms is a key aspect of its chemical profile.

Reduction to Dithiol: 1,2-Dithiolane-4-carboxylic acid can be reduced to its corresponding dithiol, β,β'-dimercaptoisobutyric acid, using reducing agents like sodium in liquid ammonia (B1221849) or zinc in an ammoniacal solution scispace.com. It is anticipated that the 1-oxide derivative would also undergo reduction under similar conditions, likely reducing both the disulfide bond and the sulfoxide group to yield the dithiol.

Oxidation to Sulfoxide and Sulfone: The parent asparagusic acid can be readily oxidized to its S-oxides wikipedia.org. Further oxidation of the sulfoxide group or the remaining sulfide (B99878) in the ring could potentially lead to the formation of a sulfone or a dioxide derivative, although specific conditions for these transformations on this compound are not well-documented.

Thiol-Disulfide Interchange: The 1,2-dithiolane ring system is known to participate in thiol-disulfide interchange reactions, a process of significant biological relevance. This reversible reaction involves the attack of a thiolate anion on the disulfide bond. The rate of this interchange is influenced by the ring strain of the cyclic disulfide.

The inherent ring strain of the 1,2-dithiolane moiety makes it a suitable monomer for ring-opening polymerization (ROP). This process can be initiated by various stimuli, including heat, light, or chemical initiators, and leads to the formation of polydisulfides.

Different methods for the polymerization of 1,2-dithiolane derivatives, such as thioctic acid and asparagusic acid, have been explored. These include anionic, cationic, and electrochemically initiated ROP researchgate.netresearchgate.net. The resulting polymers possess a dynamic disulfide backbone, which can impart properties such as recyclability and self-healing. While the polymerization of the parent 1,2-dithiolane-4-carboxylic acid has been studied, specific investigations into the polymerization behavior of its 1-oxide derivative are not prevalent in the current scientific literature. The presence of the sulfoxide group could potentially influence the polymerization mechanism and the properties of the resulting polymer.

Biosynthetic Pathways and Metabolism

Enzymatic Routes for the Formation of Asparagusic Acid

Biosynthetic studies have established that asparagusic acid is derived from isobutyric acid. wikipedia.orghmdb.ca Another precursor identified for derivatives of asparagusic acid is the amino acid valine. researchgate.netnih.gov The metabolic pathway for valine catabolism converges with isobutyric acid metabolism, positioning these molecules within the same biosynthetic network. nih.gov

The proposed biosynthetic pathway from valine involves several key enzymatic steps:

Transamination: The initial step in the catabolism of valine is its conversion to α-ketoisovalerate, a reaction catalyzed by a branched-chain amino acid transaminase (BCAT). nih.gov

Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex. nih.gov

Formation of Dihydroasparagusic Acid: While the precise enzymatic sequence from isobutyryl-CoA to dihydroasparagusic acid (the reduced, dithiol form of asparagusic acid) is not fully elucidated, it is hypothesized to involve desaturation and sulfur incorporation steps. A key identified intermediate in the biosynthesis of asparaptine, a derivative of asparagusic acid, is S-(2-carboxy-n-propyl)-cysteine, suggesting a pathway involving the addition of cysteine or a sulfur donor to a methacrylic acid precursor derived from isobutyryl-CoA. researchgate.net

Oxidative Cyclization: The final step is the intramolecular oxidation of the two thiol groups of dihydroasparagusic acid to form the cyclic disulfide bond of asparagusic acid. chemistryviews.org This type of reaction is common in the formation of disulfide bridges in proteins and other molecules.

The S-oxide form, 1,2-dithiolane-4-carboxylic acid, 1-oxide, is formed via the subsequent oxidation of one of the sulfur atoms in the dithiolane ring of asparagusic acid. wikipedia.org

Comparative Analysis with Lipoic Acid Biosynthesis

A comparative analysis of the biosynthetic pathways of asparagusic acid and α-lipoic acid reveals both similarities and key differences, primarily stemming from their structural relationship. Both molecules contain a 1,2-dithiolane (B1197483) ring with a carboxylic acid side chain. wikipedia.org α-Lipoic acid is an essential cofactor for several key enzyme complexes in central metabolism, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. asm.orgnih.gov

Key Differences in Biosynthesis:

Precursor Molecules: The carbon skeleton of asparagusic acid is derived from the four-carbon isobutyric acid. wikipedia.org In contrast, the biosynthesis of lipoic acid starts with the eight-carbon fatty acid, octanoic acid. asm.org

Enzymatic Machinery: The biosynthesis of lipoic acid is well-characterized and involves a dedicated set of enzymes. In Escherichia coli, the pathway begins with the transfer of an octanoyl moiety from an acyl carrier protein (ACP) to the target enzyme by the octanoyltransferase LipB. nih.gov Subsequently, the enzyme lipoyl synthase (LipA), a radical S-adenosylmethionine (SAM) enzyme, inserts two sulfur atoms at carbons 6 and 8 of the octanoyl chain to form the dithiolane ring. nih.govresearchgate.net The enzymatic pathway for asparagusic acid is less defined but is presumed to utilize enzymes from general amino acid and sulfur metabolism.

Attachment to Proteins: Lipoic acid is synthesized while attached to its cognate enzyme proteins. asm.orgasm.org The octanoyl group is first attached to a specific lysine (B10760008) residue on a lipoyl domain, and the sulfur insertion occurs on this protein-bound substrate. nih.gov Asparagusic acid, however, is primarily known as a free molecule in asparagus and is not typically found covalently attached to proteins as a cofactor. researchgate.net

Functional Similarities:

Despite the differences in their biosynthesis, the structural similarity allows asparagusic acid to sometimes substitute for lipoic acid in α-keto-acid oxidation systems. wikipedia.orgresearchgate.netnih.gov This functional overlap underscores the significance of the 1,2-dithiolane ring in the catalytic activity of these enzyme complexes.

Metabolic Transformations of 1,2-Dithiolane Structures in Biological Systems

Once formed, 1,2-dithiolane structures like asparagusic acid and lipoic acid undergo various metabolic transformations in biological systems. The metabolism of lipoic acid has been studied extensively and serves as a model for understanding the fate of related dithiolane compounds. wikipedia.orgnatural-necessity.com The primary metabolic processes include β-oxidation of the carboxylic acid side chain, S-methylation, and S-oxidation. natural-necessity.com

β-Oxidation: β-oxidation is a major catabolic pathway for fatty acids, involving the sequential cleavage of two-carbon units from the acyl-CoA molecule. wikipedia.orgabcam.comaocs.org In the case of lipoic acid, the five-carbon side chain is shortened via mitochondrial β-oxidation, leading to metabolites such as bisnorlipoic acid (1,2-dithiolane-3-yl-propionic acid) and tetranorlipoic acid (1,2-dithiolane-3-carboxylic acid). natural-necessity.com This process is analogous to the breakdown of medium-chain fatty acids. microbenotes.comlibretexts.org While the specific β-oxidation of the shorter side chain of asparagusic acid is not detailed, it is a plausible metabolic route.

S-methylation: A key metabolic transformation for dithiolane compounds involves the reduction of the disulfide bridge, followed by methylation of the resulting thiol groups. natural-necessity.com This process is a common detoxification and metabolic pathway for xenobiotics and endogenous sulfur compounds. nih.gov The universal methyl donor for these reactions is S-adenosylmethionine (SAM), and the reactions are catalyzed by methyltransferase enzymes. nih.gov In the metabolism of lipoic acid, this leads to the formation of various methylated sulfide (B99878) metabolites. natural-necessity.com For asparagusic acid, this pathway is believed to be responsible for the production of volatile, odorous sulfur compounds found in the urine after consuming asparagus, such as methanethiol (B179389) and dimethyl sulfide. wikipedia.org

S-oxidation to Sulfones: The sulfur atoms in the dithiolane ring and in the S-methylated metabolites are susceptible to oxidation. natural-necessity.com This can result in the formation of sulfoxides and, upon further oxidation, sulfones. wikipedia.org The metabolism of lipoic acid shows that the methyl sulfide groups of its metabolites can be oxidized to form sulfoxides. natural-necessity.com Synthetic studies have also confirmed the relative ease with which asparagusic acid can be oxidized to yield S-oxides of the dithiolane ring. wikipedia.org These oxidation reactions are typically catalyzed by cytochrome P450 monooxygenases or flavin-containing monooxygenases. The formation of sulfones represents a further step in the oxidative metabolism of these sulfur-containing compounds.

Molecular and Biochemical Mechanisms of Action

Role in Cellular Redox Homeostasis

Detailed studies on the interaction of 1,2-Dithiolane-4-carboxylic acid, 1-oxide with various thiol-disulfide exchange systems are not available in the current body of scientific literature. Research on its parent compound, asparagusic acid, indicates that the 1,2-dithiolane (B1197483) moiety can participate in thiol-disulfide interchange, a fundamental process in cellular redox control. nih.gov However, the presence of the sulfoxide (B87167) group in the 1-oxide derivative would alter the electrochemical properties of the disulfide bond, and thus its reactivity with cellular thiols like those in the thioredoxin and glutaredoxin systems remains to be elucidated.

There is no direct scientific evidence at present to describe the modulation of intracellular glutathione (B108866) levels or its related biochemical pathways by this compound.

The role of this compound in the biochemical regeneration of other endogenous antioxidants such as Vitamin C, Vitamin E, or Ubiquinone has not been investigated in published scientific studies.

Enzymatic Cofactor and Substitutive Roles (e.g., in α-keto-acid oxidation systems)

It has been suggested that the parent compound, asparagusic acid, may have the ability to substitute for α-lipoic acid in α-keto-acid oxidation systems due to structural similarities. wikipedia.orgresearchgate.net α-Lipoic acid is a critical cofactor for mitochondrial dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex. However, whether this compound can act as a cofactor or substitute in these enzymatic systems has not been experimentally verified.

Influence on Cellular Signaling Pathways (e.g., NF-κB, AMPK, eNOS)

There is a lack of direct research investigating the influence of this compound on key cellular signaling pathways such as Nuclear Factor-kappa B (NF-κB), AMP-activated protein kinase (AMPK), or endothelial Nitric Oxide Synthase (eNOS). While the parent asparagusic acid has been studied for its effects on signaling pathways like PI3K/Akt, this data cannot be directly extrapolated to the 1-oxide form without specific investigation. nih.gov

Molecular Interactions with Specific Biological Macromolecules (e.g., Thioredoxin Reductase)

Research into the interaction of 1,2-dithiolane-4-carboxylic acid derivatives with thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis, has shown that the 1,2-dithiolane moiety of asparagusic acid alone does not serve as a potent pharmacophore for TrxR inhibition. nih.gov Studies on a series of its analogs concluded that the presence of the dithiolane ring by itself is insufficient to provide specific inhibition of TrxR1. nih.gov

Interestingly, a molecular docking study has provided theoretical evidence that the S-oxide derivative of asparagusic acid exhibits a significantly reinforced interaction with the protein Angiotensin-Converting Enzyme 2 (ACE2) compared to its non-oxidized form. nih.gov This suggests that the oxidation of the dithiolane ring to the 1-oxide form can substantially alter and potentially enhance its binding affinity for specific biological macromolecules. nih.gov However, direct experimental studies on the interaction between this compound and Thioredoxin Reductase are currently unavailable.

Interactive Data Table: Investigated Interactions of 1,2-Dithiolane Derivatives

Below is a summary of findings related to the interaction of 1,2-dithiolane-4-carboxylic acid and its derivatives with specific biological targets.

| Compound/Moiety | Target Macromolecule | Finding | Research Type |

| 1,2-Dithiolane-4-carboxylic acid (Asparagusic acid) | Thioredoxin Reductase 1 (TrxR1) | The lone 1,2-dithiolane moiety is insufficient for considerable activity towards TrxR1. | Experimental nih.gov |

| This compound | Angiotensin-Converting Enzyme 2 (ACE2) | Substitution with an S-oxide derivative significantly reinforces protein interaction. | Molecular Docking Study nih.gov |

| 1,2-Dithiolane-4-carboxylic acid analogs with Michael acceptor moiety | Thioredoxin Reductase 1 (TrxR1) | Exhibit higher inhibitory effects against TrxR compared to analogs without this moiety. | Experimental nih.gov |

Mechanisms of Cellular Uptake and Intracellular Transport for Dithiolane Compounds

The cellular entry and subsequent intracellular trafficking of dithiolane compounds, including 1,2-dithiolane-4-carboxylic acid and its derivatives, are governed by a variety of complex mechanisms. The specific pathway utilized is influenced by the molecular structure of the compound, particularly the substituents on the dithiolane ring, and the physiological characteristics of the target cell. Key mechanisms include thiol-mediated uptake, transporter-mediated processes, and receptor-mediated endocytosis.

Thiol-Mediated Uptake

A primary mechanism for the cellular entry of many 1,2-dithiolane compounds is thiol-mediated uptake. nih.gov This process is initiated by a dynamic covalent exchange between the strained disulfide bond of the dithiolane ring and thiols present on the exterior of the cell membrane (exofacial thiols). researchgate.netnih.gov The inherent ring tension in the 5-membered 1,2-dithiolane structure makes the disulfide bond susceptible to nucleophilic attack by these external thiols. researchgate.netnih.govresearchgate.net

The process begins with the ring-opening of the dithiolane by an exofacial thiol, forming a mixed disulfide bond with a cell-surface protein. nih.gov This initial reaction can trigger a cascade of subsequent thiol-disulfide exchange reactions, first with other membrane thiols and then with intracellular thiols upon internalization. researchgate.net This dynamic exchange facilitates the translocation of the compound across the cell membrane and its delivery into the cytosol. nih.govresearchgate.net The efficiency of this uptake mechanism is directly related to the ring strain of the cyclic disulfide. nih.gov Studies comparing various cyclic disulfides have shown that the uptake activity increases with increasing ring tension. nih.gov Oxidation of the disulfide bond to a thiosulfinate or thiosulfonate can further enhance the reactivity and propensity for ring-opening, potentially increasing uptake efficiency. nih.gov

Transporter-Mediated Uptake

In addition to thiol-mediated processes, specific transporter proteins play a crucial role in the uptake of certain dithiolane compounds, particularly those containing a carboxylate group.

Monocarboxylate Transporters (MCTs): MCTs are a family of proton-linked transporters that mediate the transport of short-chain monocarboxylates like lactate (B86563) and pyruvate across the plasma membrane. nih.govesmed.org Research on alpha-lipoic acid, a well-known 1,2-dithiolane, has demonstrated the involvement of MCTs in its intestinal absorption. nih.gov The transport of lipoic acid across Caco-2 cell monolayers was found to be pH-dependent and inhibited by other monocarboxylic acids, which is characteristic of MCT-mediated transport. nih.gov Given that 1,2-dithiolane-4-carboxylic acid and its 1-oxide are monocarboxylates, it is plausible that MCTs contribute to their cellular uptake in various tissues, including the brain, where MCTs are prominently expressed. nih.govnih.gov

Sodium-Dependent Multivitamin Transporter (SMVT): The SMVT is another key transporter responsible for the cellular uptake of alpha-lipoic acid, along with biotin (B1667282) (vitamin B7) and pantothenic acid (vitamin B5). wikipedia.org This transporter utilizes the sodium gradient to drive the uptake of its substrates. The various compounds transported by SMVT are competitive with one another, meaning an increased concentration of one can reduce the uptake of the others. wikipedia.org

The involvement of these transporters highlights that for dithiolane carboxylic acids, cellular entry is not solely dependent on disulfide chemistry but also on recognition by specific carrier proteins.

| Transporter Family | Specific Transporter(s) | Known Dithiolane Substrates | Transport Mechanism | Reference |

|---|---|---|---|---|

| Monocarboxylate Transporters (MCTs) | MCT1, MCT2, MCT4 | alpha-Lipoic acid | Proton-linked symport | nih.govnih.gov |

| Sodium-Coupled Monocarboxylate Transporters (SMCTs) | SMCT1 (SLC5A8) | alpha-Lipoic acid (putative) | Sodium-dependent symport | wikipedia.org |

| Sodium-Dependent Multivitamin Transporter (SMVT) | SMVT (SLC5A6) | alpha-Lipoic acid | Sodium-dependent symport | wikipedia.org |

Receptor-Mediated Endocytosis

For certain dithiolane derivatives, particularly those conjugated to larger molecules, receptor-mediated endocytosis is a significant pathway for cellular entry. Asparagusic acid (1,2-dithiolane-4-carboxylic acid) has been investigated as a component of cellular delivery systems that utilize the transferrin receptor-mediated uptake pathway. nih.gov In this mechanism, the dithiolane-containing compound would bind to a receptor on the cell surface, such as the transferrin receptor. researchgate.net The cell membrane then engulfs the receptor-ligand complex, forming an endosome that transports the cargo into the cell. nih.govaau.dk Following endocytosis, the compound must escape the endosomal pathway to reach its intracellular target in the cytosol. psu.edu This pathway allows for the specific targeting and internalization of molecules that might not otherwise cross the cell membrane efficiently. nih.gov

| Uptake Mechanism | Key Features | Relevant Dithiolane Compounds | Reference |

|---|---|---|---|

| Thiol-Mediated Uptake | Initiated by thiol-disulfide exchange with cell surface thiols. Dependent on dithiolane ring strain. | General 1,2-dithiolanes, Asparagusic acid | nih.govresearchgate.net |

| Transporter-Mediated Uptake | Utilizes specific membrane carrier proteins (e.g., MCT, SMVT). Often energy- and/or ion-dependent. | alpha-Lipoic acid, 1,2-Dithiolane-4-carboxylic acid | nih.govwikipedia.org |

| Receptor-Mediated Endocytosis | Requires binding to a specific cell surface receptor (e.g., Transferrin receptor). Involves formation of endosomes. | Asparagusic acid (as part of delivery systems) | nih.govresearchgate.net |

Structural Analysis and Spectroscopic Characterization

Application of Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for confirming the identity and purity of 1,2-Dithiolane-4-carboxylic acid, 1-oxide. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and electronic transitions, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for determining the precise structure of this compound. While specific experimental spectra for this compound are not widely published, its expected NMR characteristics can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the dithiolane ring and the carboxylic acid. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet far downfield, generally in the 10-13 ppm range. The protons on the five-membered ring would exhibit more complex signals. The methine proton (CH) at the 4-position and the methylene protons (CH₂) at the 3- and 5-positions would have their chemical shifts influenced by the adjacent electron-withdrawing carboxyl and sulfoxide (B87167) (S=O) groups. The presence of the chiral sulfoxide center would render the adjacent methylene protons diastereotopic, leading to more complex splitting patterns (likely complex multiplets).

¹³C NMR: In the carbon NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 170-180 ppm. The carbons within the dithiolane ring would appear at higher field, with their chemical shifts influenced by the electronegativity of the adjacent sulfur and sulfoxide groups.

| Expected ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~10.0 - 13.0 | (s, 1H), -COOH |

| Multiplets | (m, 5H), Ring Protons |

| Expected ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~170 - 180 | -COOH |

| Shielded Region | Ring Carbons |

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of the carboxylic acid and sulfoxide functional groups. The carboxylic acid is characterized by a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding. A sharp and intense C=O (carbonyl) stretching band is expected around 1700-1725 cm⁻¹. The key absorption for the sulfoxide group (S=O) is a strong band that typically appears in the 1030-1070 cm⁻¹ region. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The parent compound, 1,2-dithiolane-4-carboxylic acid, exhibits UV absorption characteristic of the disulfide bond. nih.gov For this compound, the chromophores present (S-S=O and COOH) are not expected to produce strong absorptions in the visible region. The primary absorptions would occur in the UV range, corresponding to electronic transitions within the dithiolane oxide ring.

| Expected IR Absorption Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 2500 - 3300 | O-H stretch (Carboxylic acid), broad |

| 1700 - 1725 | C=O stretch (Carboxylic acid), strong |

| 1030 - 1070 | S=O stretch (Sulfoxide), strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement. The calculated monoisotopic mass is 165.97583640 Da. nih.govnih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Common fragmentation patterns would likely include the loss of the carboxyl group (a mass loss of 45 Da) and subsequent cleavages of the dithiolane oxide ring structure.

| Computed Mass Spectrometry Data | |

| Property | Value |

| Molecular Formula | C₄H₆O₃S₂ |

| Molecular Weight | 166.2 g/mol nih.govnih.gov |

| Monoisotopic Mass | 165.97583640 Da nih.govnih.gov |

Advanced Analytical Techniques for Compound Characterization

Beyond standard spectroscopic methods, other analytical techniques can provide further structural and electrochemical information.

X-ray Diffraction: Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its stereochemistry. This technique would definitively establish the bond lengths, bond angles, and conformation of the dithiolane oxide ring. However, there are no publicly available crystal structures for this compound or its complexes in the scientific literature.

Polarography: Polarography is an electrochemical technique used to study reducible or oxidizable functional groups within a molecule. libretexts.org Both the disulfide group in the parent compound and the carboxylic acid are electroactive. libretexts.org While specific polarographic studies on this compound are not documented, the technique is suitable for investigating the redox behavior of the sulfur-containing ring, providing insights into its electrochemical properties. Studies on related organosulfur compounds like dithiocarbamates have utilized polarography to determine complex formation and stability. scielo.br

Derivatives, Analogs, and Structure Activity Relationships Sar

Synthesis and Characterization of Structural Analogs of 1,2-Dithiolane-4-carboxylic acid, 1-oxide

The synthesis of structural analogs of this compound is a key area of research, enabling the exploration of this unique chemical entity in various biological contexts. Methodologies have been developed to introduce diverse functionalities, including amino acid moieties, carboxamide and ester groups, and heteroaromatic systems.

The incorporation of an amino group into the 1,2-dithiolane-4-carboxylic acid structure has yielded novel amino acid derivatives with potential applications as antimetabolites and anti-inflammatory agents. google.com A key example is 4-amino-1,2-dithiolane-4-carboxylic acid , synthesized through a multi-step process starting from a dihalo ketone. google.com This process involves the preparation of a bis-aralkylthio ketone, followed by a series of reactions to introduce the amino and carboxylic acid functionalities, and finally, the formation of the dithiolane ring. google.com This synthetic amino acid has been shown to inhibit the growth of HeLa cells and interfere with the incorporation of hypoxanthine (B114508) and leucine (B10760876). google.com

An efficient protocol has been developed for incorporating the achiral, Cα,α-tetrasubstituted 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) into peptides. nih.gov This method utilizes 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride (B1165640) as a key intermediate, from which both Boc-Adt-OMe and the glutathione (B108866) analogue H-Glu(-Adt-Gly-OH)-OH can be derived. nih.gov

Furthermore, the synthesis of N- and C-protected derivatives of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp) , a 1,2-dithiolane (B1197483) analogue of leucine, has been reported. figshare.comnih.gov This represents a significant advancement as chiral α-amino acids containing the 1,2-dithiolane system were previously unavailable. figshare.comnih.govacs.org The synthesis of these leucine analogues opens avenues for their use in peptide chemistry, potentially introducing novel structural and functional properties to peptides. figshare.comfigshare.com

Carboxamide and ester derivatives of 1,2-dithiolane-4-carboxylic acid have been synthesized to explore their biochemical interactions, particularly as inhibitors of thioredoxin reductase (TrxR). nih.gov The synthesis of these derivatives often involves standard coupling reactions. For instance, N-(2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide can be prepared by reacting 1,2-dithiolane-4-carboxylic acid with 6-aminocoumarin in the presence of a coupling agent like HBTU and a base such as DIPEA in DMF. nih.gov Similarly, other aminocoumarins can be coupled using T3P in a mixture of EtOAc and pyridine. nih.gov These synthetic strategies allow for the generation of a library of carboxamide derivatives for structure-activity relationship studies. nih.gov The preparation of 1,2-dithiolane-4-carboxylic acid itself can be achieved from β,β'-dimercaptoisobutyric acid through oxidation with oxygen. scispace.com

To investigate the impact of larger, rigid moieties on biological activity, analogs of 1,2-dithiolane-4-carboxylic acid incorporating heteroaromatic ring systems have been synthesized. nih.gov A notable example is the coupling of the 1,2-dithiolane-4-carboxylic acid core with aminocoumarins to form compounds like N-(2-oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide and N-(4-methyl-2-oxo-2H-chromen-7-yl)-1,2-dithiolane-4-carboxamide. nih.gov These syntheses are typically achieved using peptide coupling reagents. nih.gov The introduction of the coumarin (B35378) moiety, a known Michael acceptor, has been a key strategy in designing potent inhibitors of thioredoxin reductase. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Interactions (e.g., Thioredoxin Reductase inhibition)

Thioredoxin reductase (TrxR) is a crucial enzyme in maintaining cellular redox balance and is a target for cancer therapy due to its overexpression in many cancer cells. nih.govbohrium.com The 1,2-dithiolane moiety has been investigated as a potential pharmacophore for TrxR inhibition. nih.gov

However, studies on a series of 1,2-dithiolane-4-carboxylic acid analogs have revealed that the 1,2-dithiolane ring by itself is not sufficient for potent TrxR1 inhibition. nih.govnih.gov Many asparagusic acid analogs and their bioisosteres were found to be inactive against TrxR, indicating that the dithiolane moiety does not act as a primary pharmacophore in the interaction with the enzyme. nih.gov

The key determinant for inhibitory activity was found to be the presence of an accessible Michael acceptor functionality within the molecule. nih.govnih.gov Analogs that combined the 1,2-dithiolane moiety with a Michael acceptor, such as a coumarin ring system, exhibited significantly higher inhibitory effects against TrxR1. nih.gov The most potent of these compounds displayed micromolar IC50 values, ranging from 5.3 to 186.0 μM. nih.govnih.gov The inhibitory activity is strongly associated with the ability of the Michael acceptor to interact with the selenocysteine (B57510) and/or cysteine residues in the active site of TrxR1. nih.gov

Table 1: SAR of 1,2-Dithiolane-4-carboxylic Acid Analogs as TrxR1 Inhibitors This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Key Structural Feature | TrxR1 Inhibition Activity | Reference |

|---|---|---|---|

| Asparagusic acid analogs | 1,2-dithiolane moiety | Inactive | nih.gov |

| Bioisosteres | 1,2-dithiolane moiety | Inactive | nih.gov |

| Coumarin-dithiolane conjugates | 1,2-dithiolane and Michael acceptor | Active (IC50 = 5.3 - 186.0 μM) | nih.govnih.gov |

Incorporation into Peptidomimetics and Other Bioactive Scaffolds for Chemical Biology Research

The unique structural and redox properties of the 1,2-dithiolane ring make it an attractive component for incorporation into peptidomimetics and other bioactive scaffolds. acs.org The synthesis of amino acid derivatives of 1,2-dithiolane, such as 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and the leucine analogue (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp), provides the necessary building blocks for this purpose. nih.govnih.gov

The incorporation of these non-natural amino acids into peptides can enforce conformational constraints, leading to more stable and specific peptide structures. nih.gov For example, Adt, being a Cα,α-tetrasubstituted amino acid, can induce specific turn structures in peptides. researchgate.net The dithiolane ring can also participate in redox-dependent interactions, offering a chemical handle for probing biological systems. acs.org

The development of synthetic protocols to include these dithiolane-containing amino acids in peptide sequences opens up possibilities for creating novel peptidomimetics with tailored biological activities. nih.govacs.org These modified peptides can be used as tools in chemical biology to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways where redox processes are involved. acs.org The ability to introduce the 1,2-dithiolane moiety into bioactive scaffolds is a promising strategy for the development of new therapeutic agents and research probes. acs.org

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations on 1,2-Dithiolane (B1197483) Systems

Quantum mechanical (QM) calculations are fundamental to understanding the inherent properties of the 1,2-dithiolane ring, particularly its significant ring strain and unique disulfide bond geometry. numberanalytics.com Unlike linear disulfides which favor a CSSC dihedral angle of around 90°, the five-membered ring structure forces this angle to be much smaller, typically less than 35°. nih.govrsc.org This geometric constraint leads to a destabilizing interaction between the non-bonding sulfur orbitals, weakening the S-S bond and increasing the molecule's reactivity. rsc.org

Early theoretical work estimated the strain energy of the parent 1,2-dithiolane (trimethylene disulfide) to be substantial, with calculations suggesting a minimum strain energy of approximately 11 Kcals. escholarship.org More recent quantum chemical calculations have refined these estimates. For instance, density functional theory (DFT) can be used to calculate the strain energy through isodesmic reactions, which compare the energy of the strained ring to hypothetical strain-free reference molecules. numberanalytics.com

Key geometric parameters determined from QM calculations and validated by X-ray crystallography highlight the unusual nature of the dithiolane ring. nih.govrsc.org

Table 1: Calculated and Observed Geometric Parameters for 1,2-Dithiolane Systems

| Parameter | Typical Linear Disulfide | 1,2-Dithiolane System | Reference |

|---|---|---|---|

| S-S Bond Length | ~2.03 Å | ~2.06 Å | rsc.org |

These calculations reveal that the S-S bond in the dithiolane ring is elongated compared to its linear counterpart, a direct consequence of the ring strain. rsc.org This inherent strain is a critical factor governing the tendency of 1,2-dithiolanes to undergo reactions such as thiol-disulfide exchange and ring-opening polymerization. rsc.orgresearchgate.netresearchgate.net

Molecular Modeling and Conformational Analysis of 1,2-Dithiolane-4-carboxylic acid, 1-oxide and its Derivatives

The substituent's size and position can significantly alter the CSSC dihedral angle, which in turn affects the molecule's stability and photophysical properties. nih.govrsc.org While specific conformational analyses for the 1-oxide variant are not extensively detailed in the literature, computational studies on its parent compound, asparagusic acid, and related derivatives provide insight. These studies are crucial for understanding structure-activity relationships (SAR). nih.gov A variety of derivatives have been synthesized and characterized to probe their biological interactions. nih.gov

Simulation of Reaction Mechanisms and Redox Processes Involving the Dithiolane Moiety

Computational simulations are invaluable for elucidating the complex reaction mechanisms of thiol and disulfide biochemistry. conicet.gov.arnih.gov Methods like DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) allow researchers to map reaction pathways, identify transition states, and calculate activation energies for processes involving the dithiolane moiety. conicet.gov.ar

A key reaction of the 1,2-dithiolane ring is its reversible ring-opening, a process central to its biological role and its use in dynamic materials. researchgate.netacs.org Computational studies have investigated the thiol-disulfide exchange mechanism, where a nucleophilic thiolate attacks one of the sulfur atoms. nih.gov For the strained five-membered dithiolane ring, calculations show that this reaction proceeds via an addition-elimination pathway, similar to acyclic disulfides. nih.gov

Simulations can model the entire redox network involving such compounds. plos.orgbiorxiv.org For example, mathematical modeling can simulate the flow of electrons through a system containing thioredoxins and peroxiredoxins, providing insights into how molecules like 1,2-dithiolanes might influence cellular redox homeostasis. plos.orgbiorxiv.org These simulations help predict the steady-state concentrations of oxidized and reduced species and the dynamics of the network under various conditions, such as oxidative stress. biorxiv.org

Prediction of Molecular Interactions with Putative Biological Targets

In silico methods, particularly molecular docking, are widely used to predict and analyze the interaction of small molecules with biological macromolecules, such as enzymes. nih.govresearchgate.net This approach has been applied to 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and its derivatives to identify potential biological targets and understand their binding modes. nih.govnih.gov

One significant target investigated for these compounds is Thioredoxin Reductase (TrxR), an enzyme often overexpressed in cancer cells. nih.gov A study involving a series of 1,2-dithiolane-4-carboxylic acid analogs was conducted to assess their potential as TrxR1 inhibitors. The computational and corresponding enzymatic assays revealed that the 1,2-dithiolane moiety alone is insufficient to act as a pharmacophore for TrxR1 inhibition. nih.gov Potent inhibition was only observed in derivatives that also contained a Michael acceptor functionality, which could interact with the enzyme's active site residues. This highlights how computational predictions can guide the rational design of more effective enzyme inhibitors. nih.gov

Another target explored through molecular docking is the Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.gov Docking studies analyzed the binding of asparagusic acid and its amino acid conjugates (asparaptines) to the ACE2 active site. These computational models suggested that asparaptine B (the lysine (B10760008) conjugate) was a potentially strong binder to the enzyme, paving the way for the design of novel ACE2 ligands based on the dithiolane scaffold. nih.gov

Applications in Chemical Biology and Advanced Materials Science

Development of Chemical Probes for Cellular and Biochemical Systems

The 1,2-dithiolane (B1197483) moiety has been identified as a valuable pharmacophore in the development of chemical probes, particularly for studying cellular and biochemical redox systems. The inherent strain in the five-membered ring makes the disulfide bond susceptible to cleavage by cellular thiols, a property that can be harnessed for targeted interactions.

One of the primary targets for 1,2-dithiolane-based probes is the enzyme Thioredoxin Reductase (TrxR). researchgate.netnih.govnih.govnih.gov TrxR is a key enzyme in maintaining the cellular redox balance, and its overexpression is often associated with cancer. nih.gov Derivatives of 1,2-Dithiolane-4-carboxylic acid (asparagusic acid) have been synthesized and evaluated as inhibitors of TrxR1. researchgate.netnih.gov Studies have shown that while the 1,2-dithiolane ring alone may not be sufficient for potent and specific inhibition, its combination with other functionalities, such as a Michael acceptor, can lead to significant inhibitory activity. nih.gov

The development of fluorescent probes based on the 1,2-dithiolane scaffold allows for the imaging and detection of specific biological analytes and processes. rsc.org Although specific studies on 1,2-Dithiolane-4-carboxylic acid, 1-oxide as a chemical probe are not extensively documented, the introduction of the sulfoxide (B87167) group could potentially modulate its reactivity and selectivity towards biological targets. The increased polarity and the potential for specific interactions of the sulfoxide group might influence its cellular uptake and localization, offering a route to developing probes with altered and potentially more specific targeting capabilities within the complex cellular environment. nih.gov

Below is a table summarizing the inhibitory activity of some 1,2-Dithiolane-4-carboxylic acid derivatives against TrxR1, illustrating the potential of this class of compounds as biochemical probes.

| Compound | TrxR1 Inhibition (IC50, µM) | Reference |

|---|---|---|

| Asparagusic acid analog 2g | 5.3 | researchgate.net |

| Asparagusic acid analog 2j | 10.2 | researchgate.net |

| Asparagusic acid analog 2k | 21.5 | researchgate.net |

Design and Engineering of Functional Polymers and Hydrogels

The dynamic nature of the 1,2-dithiolane ring has been extensively utilized in the design of smart and functional polymers, including self-healing materials and polymers with high refractive indices.

The ability of the disulfide bond in the 1,2-dithiolane ring to undergo reversible cleavage and reformation forms the basis for creating self-healing and recyclable polymers. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.org This process, known as disulfide exchange, allows the polymer network to rearrange and repair itself upon damage. Hydrogels and other polymeric materials incorporating 1,2-dithiolane derivatives have demonstrated impressive self-healing capabilities. researchgate.netresearchgate.netrsc.org

For instance, hydrogels formed from triblock copolymers containing pendant 1,2-dithiolane units exhibit dynamic behavior and can self-heal after being subjected to severe strain. researchgate.net The reversible ring-opening of the dithiolane moieties, often triggered by the presence of a thiol, leads to the formation of dynamic crosslinks that can break and reform, enabling the material to mend itself. nih.govresearchgate.net While specific research on polymers derived from this compound is limited, the fundamental principle of dithiolane-based self-healing would still apply. The presence of the sulfoxide group could, however, influence the kinetics and equilibrium of the disulfide exchange reaction, potentially offering a way to tune the self-healing properties of the material.

Polymers with a high refractive index (HRI) are in demand for various optical applications, such as lenses and coatings. rsc.orgrsc.orgnih.govmdpi.comsemanticscholar.orgmdpi.com A common strategy to increase the refractive index of a polymer is to incorporate atoms with high molar refraction, such as sulfur. rsc.orgrsc.orgnih.gov The high sulfur content of polymers derived from 1,2-dithiolanes makes them excellent candidates for HRI materials. rsc.orgrsc.org

The ring-opening polymerization of 1,2-dithiolane monomers leads to polysulfides with a high concentration of sulfur atoms in the polymer backbone, resulting in a significant increase in the refractive index. rsc.orgrsc.org For example, photopolymerization of dithiolane derivatives has been shown to produce polymers with a substantial increase in their refractive index. rsc.orgrsc.org The incorporation of a sulfoxide group, as in this compound, could further enhance the refractive index. Sulfoxide groups themselves contribute to a higher molar refraction and have been used to synthesize colorless and high-refractive-index polymers. rsc.org Therefore, polymers based on this compound are expected to exhibit high refractive indices, making them promising materials for optical applications.

The table below shows the refractive index of polymers derived from different dithiolane monomers.

| Monomer | Polymer Refractive Index (n_D) | Reference |

|---|---|---|

| Methyl ester of lipoic acid (LipOMe) | ~1.59 | rsc.org |

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) | ~1.61 | rsc.org |

Role in Photochemistry and Photoinduced Reactions

The 1,2-dithiolane ring is photochemically active and can undergo ring-opening reactions upon exposure to light, typically UV radiation. rsc.org This photo-responsiveness has been exploited in various applications, including photopolymerization and the development of photo-responsive materials.

The photoinitiated ring-opening polymerization of 1,2-dithiolane derivatives is a versatile method for creating polysulfide networks. rsc.orgrsc.org This process can be initiated by light, sometimes even in the absence of a photoinitiator, due to the inherent photoreactivity of the strained disulfide bond. rsc.org This allows for the spatial and temporal control over the polymerization process, which is advantageous in applications such as 3D printing and the fabrication of patterned surfaces. researchgate.net

UV irradiation of hydrogels containing 1,2-dithiolane rings can induce oligomerization of the dithiolane units, leading to a reinforcement of the hydrogel network. rsc.org This photo-induced crosslinking provides a mechanism to tune the mechanical properties of the material post-fabrication.

While the photochemistry of this compound has not been extensively studied, the presence of the sulfoxide group is expected to influence its photochemical behavior. Sulfoxides can undergo various photochemical reactions, and their presence could alter the mechanism and efficiency of the dithiolane ring-opening. Further research is needed to fully elucidate the role of the 1-oxide in the photochemistry of this class of compounds.

Future Research Directions

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways for 1,2-Dithiolane-4-carboxylic acid, 1-oxide

The biosynthetic pathway of the parent compound, asparagusic acid (1,2-dithiolane-4-carboxylic acid), is understood to derive from isobutyric acid. wikipedia.org However, the specific enzymatic processes that lead to the oxidation of the disulfide bond to form the syn- and anti-S-oxides in biological systems remain largely uncharacterized. Future research should focus on identifying the specific oxidoreductases or oxygenases responsible for this transformation within organisms like Asparagus officinalis. Advanced metabolomic techniques, such as tandem mass spectrum similarity-based network analysis, could be employed to trace the metabolic fate of this compound. researchgate.net

Furthermore, the complete metabolic pathway of this compound, in mammals is not well understood. While it is known to be a metabolite of asparagusic acid, the subsequent biotransformations it undergoes are unclear. chemistryviews.org Drawing parallels from the metabolism of a structurally related compound, α-lipoic acid, future studies could investigate whether this compound, undergoes similar metabolic processes such as mitochondrial β-oxidation of its carboxylic acid side chain. natural-necessity.com Research into its catabolism could reveal novel metabolites and provide a more complete picture of its physiological role and clearance.

| Research Focus | Proposed Methodology | Potential Outcomes |

| Biosynthesis | Isotope labeling studies, identification of specific enzymes in Asparagus officinalis. | Understanding of the natural production of oxidized dithiolanes. |

| Metabolism | Pharmacokinetic studies in animal models, analysis of urinary and plasma metabolites. | Characterization of biotransformation pathways and metabolic products. |

| Comparative Analysis | Comparison with the known metabolic pathways of α-lipoic acid. | Insights into shared metabolic machinery for cyclic disulfides. |

Development of Novel and Green Synthetic Routes to Oxidized Dithiolanes

Current laboratory syntheses of the parent asparagusic acid often involve multi-step processes that may use harsh reagents. wikipedia.orgscispace.com A significant area for future research is the development of more efficient, sustainable, and environmentally friendly ("green") synthetic methodologies for producing both 1,2-dithiolane-4-carboxylic acid and its oxidized derivatives.

This research could focus on several key areas:

Catalytic Systems: Exploring the use of novel catalysts, such as tungstate (B81510) sulfuric acid or other solid acid catalysts, to promote the formation of the dithiolane ring under solvent-free or milder conditions. researchgate.nettandfonline.com

Oxidation Methods: Developing selective and green oxidation methods to convert the disulfide to the sulfoxide (B87167). This includes avoiding stoichiometric, heavy-metal-based oxidants in favor of catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant.

Stereoselective Synthesis: A major challenge and opportunity lie in the stereoselective synthesis of the syn- and anti-S-oxide isomers. Future work should aim to develop chiral catalysts or synthetic strategies that can provide access to enantiomerically pure forms of these stereoisomers, which is crucial for detailed pharmacological evaluation.

Comprehensive Exploration of Molecular Targets and Their Biochemical Significance Beyond Thioredoxin Reductase

Much of the biological research on 1,2-dithiolane (B1197483) derivatives has centered on their potential as inhibitors of thioredoxin reductase (TrxR). nih.govresearchgate.net However, studies have indicated that the 1,2-dithiolane moiety alone may be insufficient for potent or specific TrxR inhibition, suggesting that its biological activity is more complex. bohrium.comrsu.lv A critical direction for future research is to broaden the search for molecular targets to build a comprehensive understanding of the compound's mechanism of action.

Potential areas for exploration include:

Enzyme Systems: Given that asparagusic acid can potentially substitute for α-lipoic acid, its S-oxide derivative should be investigated for interactions with enzymes involved in α-keto-acid oxidation systems. researchgate.netnih.gov

Receptor Interactions: Recent molecular docking studies have suggested that dithiolane-containing compounds may interact with other significant proteins, such as Angiotensin-Converting Enzyme 2 (ACE2). nih.gov This avenue should be experimentally validated for this compound.

Other Redox-Active Proteins: The reactivity of the strained disulfide or sulfoxide group may allow for interaction with other cellular components involved in redox signaling beyond the thioredoxin system, such as protein disulfide isomerases. researchgate.net

Identifying these alternative targets is essential for elucidating the full spectrum of the compound's biological effects and for discovering novel therapeutic applications.

Advanced Material Engineering Incorporating this compound Moieties for Next-Generation Technologies

The 1,2-dithiolane ring is a valuable functional group in materials science due to its ability to undergo ring-opening polymerization, leading to the formation of dynamic and responsive materials. researchgate.netresearchgate.net Polymers and hydrogels derived from related dithiolanes, such as those from asparagusic acid and lipoic acid, have demonstrated properties like self-healing, adaptability, and reversible cross-linking. nih.govacs.org These materials are being developed for applications in tissue engineering, drug delivery, and 3D bioprinting. elsevierpure.commtu.edu

Future research should focus on incorporating the this compound moiety into these advanced materials. The introduction of the sulfoxide group could impart novel properties:

Tunable Polarity and Reactivity: The polar sulfoxide group would increase the hydrophilicity of the resulting polymers, potentially altering their swelling behavior, drug-loading capacity, and interactions with biological systems.

Enhanced Stimuli-Responsiveness: The sulfoxide could serve as a new handle for creating materials that are responsive to specific stimuli, such as changes in redox potential different from those that trigger the parent disulfide.

Biomimetic Materials: Engineering dithiolane-oxide-functionalized gelatin or other protein-based biomaterials could lead to multi-functional hydrogels with tunable biomechanical properties, biodegradation rates, and enhanced tissue adhesion for regenerative medicine. elsevierpure.commtu.edu

The systematic investigation of how the S-oxide influences the thermodynamics and kinetics of ring-opening polymerization will be crucial for designing next-generation smart materials with precisely controlled properties. acs.org

Q & A

Q. What are the established synthetic routes for 1,2-dithiolane-4-carboxylic acid and its derivatives?

The compound can be synthesized via oxidation of β,β′-diiodoisovaleric acid derivatives using oxygen and ferric chloride (FeCl₃), yielding 1,2-dithiolane-4-carboxylic acid in moderate yields. This method is scalable and avoids complex catalysts, though purity optimization may require additional steps like recrystallization . Alternative approaches include multicomponent reactions (MCRs) with aldehydes, amines, and mercaptoacetic acid, though these are more commonly used for related thiazolidine derivatives .

Q. How does 1,2-dithiolane-4-carboxylic acid contribute to the odor of asparagus urine?

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is metabolized into volatile sulfur compounds (e.g., methanethiol, dimethyl sulfide) during digestion. These metabolites are excreted in urine, producing the characteristic odor. The dithiolane ring’s redox activity facilitates this breakdown, highlighting its role as a precursor in metabolic pathways .

Q. What are the primary biological roles of 1,2-dithiolane-4-carboxylic acid in natural systems?

The compound acts as a redox-active molecule, potentially substituting for α-lipoic acid in α-keto-acid oxidation systems. It also serves as a defense metabolite in asparagus, deterring pathogens via its reactive sulfur atoms .

Advanced Research Questions

Q. How can 1,2-dithiolane-4-carboxylic acid derivatives stabilize SOD1 variants in ALS research?

Cyclic thiosulfinates, including 1,2-dithiolane-4-carboxylic acid derivatives, cross-link cysteine residues (e.g., Cys111 in SOD1) to stabilize aggregation-prone mutants. Experimental design involves:

- Screening : Computational docking (PubChem) followed by in vitro assays to identify cross-linking efficacy.

- Characterization : EC₅₀ (cross-linking efficiency), cytotoxicity (LD₅₀), and pharmacokinetics (clearance rates) to prioritize candidates. For example, 5-membered derivatives exhibit lower cytotoxicity than 6-membered analogs, making them viable for in vivo testing .

Q. Why does the 1,2-dithiolane moiety alone fail to inhibit thioredoxin reductase (TrxR1), while Michael acceptor-containing analogs show activity?

Structural studies reveal that TrxR1 inhibition requires covalent modification of the enzyme’s selenocysteine residue. The dithiolane ring lacks electrophilic reactivity, but introducing a Michael acceptor (e.g., α,β-unsaturated ketone) enables nucleophilic attack, forming irreversible adducts. This highlights the necessity of combining the dithiolane scaffold with reactive functional groups for enzyme targeting .

Q. How do peptide backbones incorporating 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) influence conformational stability?

Adt induces 310-helix formation via steric constraints from its tetrasubstituted cyclic structure. Methodologies include:

- Computational modeling : Density functional theory (DFT) to predict backbone angles.

- Experimental validation : X-ray crystallography and NMR to confirm hydrogen-bonding patterns (e.g., NH⋯S interactions). Such peptides are used to study protein folding dynamics and design enzyme-resistant analogs .

Q. How do researchers reconcile contradictory findings on the bioactivity of 1,2-dithiolane derivatives across studies?

Discrepancies arise from structural modifications (e.g., oxidation state, substituents) and assay conditions. For example:

- SOD1 cross-linking : 1,2-dithiolane-1-oxide derivatives show efficacy due to thiosulfinate reactivity, whereas non-oxidized disulfides are inactive .

- TrxR inhibition : Dithiolanes require auxiliary functional groups (e.g., Michael acceptors) to enhance electrophilicity . Rigorous characterization (e.g., HPLC purity, redox potential) is critical for reproducibility.

Methodological Considerations

Q. What computational tools are used to predict the reactivity of 1,2-dithiolane derivatives?

Q. How are cytotoxicity and therapeutic potential balanced in preclinical studies?

Prioritize compounds with a high therapeutic index (LD₅₀/EC₅₀ ratio). For example, 1,2-dithiolane-1-oxide derivatives with EC₅₀ < 10 μM and LD₅₀ > 100 μM are advanced to murine ALS models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products